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Compound of Interest

Compound Name: 3,5-Dimethoxyisonicotinaldehyde

Cat. No.: B1302960

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethoxyisonicotinaldehyde is a heterocyclic aromatic aldehyde that serves as a
versatile building block in the synthesis of a diverse array of complex organic molecules. Its
unique structure, featuring a pyridine ring substituted with two electron-donating methoxy
groups and a reactive aldehyde functionality, makes it a valuable precursor for the construction
of novel nitrogen-containing heterocycles. These resulting structures are of significant interest
in medicinal chemistry and materials science, with potential applications as kinase inhibitors,
anti-inflammatory agents, and fluorescent probes.[1] The pyridine nitrogen atom influences the
reactivity of the aldehyde, distinguishing it from its benzaldehyde analogue and offering unique
synthetic opportunities.

This document provides detailed application notes and experimental protocols for key reactions
involving 3,5-Dimethoxyisonicotinaldehyde, including the Knoevenagel condensation, Wittig
reaction, Henry reaction, and reductive amination.

Physicochemical Properties
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Property Value
Chemical Formula CsHoNO3
Molecular Weight 167.16 g/mol
Appearance Solid

Boiling Point 319.6°C
CAS Number 204862-70-4

(Data sourced from commercial suppliers)[1]

I. Knoevenagel Condensation for the Synthesis of
o,B-Unsaturated Compounds

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to
a carbonyl group, followed by a dehydration reaction to yield an a,3-unsaturated product.[2]
This reaction is widely employed in the synthesis of precursors for pharmaceuticals and
polymers. For 3,5-Dimethoxyisonicotinaldehyde, this reaction provides a straightforward
route to substituted alkenes, which can serve as key intermediates in the synthesis of bioactive
molecules.

Application Note:

The electron-withdrawing nature of the pyridine ring in 3,5-Dimethoxyisonicotinaldehyde can
facilitate the initial nucleophilic attack by the enolate of the active methylene compound. The
reaction is typically catalyzed by a weak base, such as piperidine or ammonium acetate, to
avoid self-condensation of the aldehyde.[2] The resulting vinyl-substituted pyridine derivatives
are valuable scaffolds in drug discovery.

Experimental Protocol: Knoevenagel Condensation with
Malononitrile

Objective: To synthesize 2-(3,5-dimethoxypyridin-4-yl)methylene)malononitrile.

Materials:
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e 3,5-Dimethoxyisonicotinaldehyde
e Malononitrile

 Piperidine

e Ethanol

e Round-bottom flask

e Magnetic stirrer and stir bar

e Reflux condenser

« Filtration apparatus

Procedure:

e In a 100 mL round-bottom flask, dissolve 3,5-Dimethoxyisonicotinaldehyde (1.67 g, 10
mmol) and malononitrile (0.66 g, 10 mmol) in ethanol (30 mL).

e Add a catalytic amount of piperidine (0.1 mL).

o Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring
for 2-4 hours.

o Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3
mixture of hexane and ethyl acetate as the eluent).

e Upon completion, allow the reaction mixture to cool to room temperature. The product is
expected to precipitate from the solution.

o Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
e Dry the product in a vacuum oven to obtain the final pure compound.

Expected Outcome:
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Product Form Yield

2-((3,5-dimethoxy-pyridin-4-

yl)methylene)-malononitrile

Solid High

(Yields for this specific reaction are not widely reported, but are generally high for Knoevenagel

condensations with aromatic aldehydes).[3]

Characterization: The product can be characterized by standard spectroscopic methods (*H
NMR, 3C NMR, IR, and Mass Spectrometry).

Knoevenagel Condensation Workflow

Reaction Setup
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Caption: General workflow for the Knoevenagel condensation of 3,5-
Dimethoxyisonicotinaldehyde.

Il. Wittig Reaction for Alkene Synthesis

The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones
and a phosphonium ylide (Wittig reagent).[4][5] This reaction is highly versatile and allows for
the formation of a carbon-carbon double bond at a specific position with good stereochemical

control in many cases.
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Application Note:

The Wittig reaction with 3,5-Dimethoxyisonicotinaldehyde enables the introduction of a
variety of substituted vinyl groups at the 4-position of the pyridine ring. The nature of the ylide
(stabilized or non-stabilized) will influence the stereoselectivity (E/Z) of the resulting alkene.[6]
This methodology is crucial for extending the carbon chain and creating complex molecular
scaffolds for drug development.

Experimental Protocol: Wittig Reaction with
Benzyltriphenylphosphonium Chloride

Objective: To synthesize 3,5-dimethoxy-4-styrylpyridine.

Materials:

Benzyltriphenylphosphonium chloride

e n-Butyllithium (n-BuLi) in hexane

¢ Anhydrous Tetrahydrofuran (THF)

o 3,5-Dimethoxyisonicotinaldehyde

» Schlenk flask or three-necked round-bottom flask
e Syringes

o Magnetic stirrer and stir bar

e Inert atmosphere (Nitrogen or Argon)

Procedure:

 Ylide Generation:

o In a flame-dried Schlenk flask under an inert atmosphere, suspend
benzyltriphenylphosphonium chloride (4.28 g, 11 mmol) in anhydrous THF (50 mL).
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o Cool the suspension to 0 °C in an ice bath.

o Slowly add n-butyllithium (1.6 M in hexane, 6.9 mL, 11 mmol) dropwise via syringe. The
solution should turn a deep orange or red color, indicating the formation of the ylide.

o Stir the mixture at room temperature for 1 hour.

» Reaction with Aldehyde:

o

Dissolve 3,5-Dimethoxyisonicotinaldehyde (1.67 g, 10 mmol) in anhydrous THF (20
mL).

o

Slowly add the aldehyde solution to the ylide solution at room temperature.

[¢]

Stir the reaction mixture at room temperature for 12-24 hours.

[e]

Monitor the reaction by TLC.

o Work-up and Purification:
o Quench the reaction by adding saturated agueous ammonium chloride solution (20 mL).
o Extract the mixture with ethyl acetate (3 x 30 mL).

o Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

o The crude product will contain triphenylphosphine oxide as a byproduct. Purify the desired
alkene by column chromatography on silica gel (e.g., using a gradient of hexane and ethyl
acetate).

Expected Outcome:

Product Form Yield

3,5-dimethoxy-4-styrylpyridine Solid or QOil Moderate to High
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(Specific yield data is not readily available for this exact reaction, but similar Wittig reactions
typically provide good yields).

Wittig Reaction Mechanism Overview

Phosphonium Ylide Ly
(Nucleophile) |son|cot|naldghyde
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Click to download full resolution via product page

Caption: Simplified mechanism of the Wittig reaction.

lll. Henry (Nitroaldol) Reaction

The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a
nitroalkane and an aldehyde or ketone.[7][8] The resulting B-nitro alcohol products are valuable
synthetic intermediates that can be further transformed into nitroalkenes, amino alcohols, or
ketones.

Application Note:

Reacting 3,5-Dimethoxyisonicotinaldehyde with a nitroalkane, such as nitromethane,
provides a direct route to 3-nitro alcohol derivatives of the pyridine core. These products are
precursors to B-amino alcohols, which are important pharmacophores in many drug molecules.
The reaction is reversible, and conditions can be controlled to favor either the alcohol adduct or
the dehydrated nitroalkene.[7]

© 2025 BenchChem. All rights reserved. 7/13 Tech Support


https://www.benchchem.com/product/b1302960?utm_src=pdf-body-img
https://en.wikipedia.org/wiki/Henry_reaction
https://www.organic-chemistry.org/namedreactions/henry-reaction.shtm
https://www.benchchem.com/product/b1302960?utm_src=pdf-body
https://en.wikipedia.org/wiki/Henry_reaction
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1302960?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Experimental Protocol: Henry Reaction with
Nitromethane

Objective: To synthesize 1-(3,5-dimethoxy-pyridin-4-yl)-2-nitroethanol.
Materials:
e 3,5-Dimethoxyisonicotinaldehyde

Nitromethane

A weak base (e.g., triethylamine or a catalytic amount of sodium hydroxide)

A suitable solvent (e.g., methanol or ethanol)

Round-bottom flask

Magnetic stirrer and stir bar

Procedure:

Dissolve 3,5-Dimethoxyisonicotinaldehyde (1.67 g, 10 mmol) in the chosen solvent (e.g.,
20 mL of methanol) in a round-bottom flask.

e Add an excess of nitromethane (e.g., 5-10 equivalents).
e Add the base catalyst (e.g., a few drops of triethylamine).

« Stir the reaction mixture at room temperature. The reaction is typically slow and may require
several hours to days for completion.

o Monitor the reaction progress by TLC.

¢ Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCI) if a
strong base was used.

+ Remove the solvent under reduced pressure.
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» Purify the crude product by column chromatography on silica gel to isolate the (-nitro
alcohol.

Expected Outcome:

Product Form Yield

1-(3,5-dimethoxy-pyridin-4- ) )
Solid or Oil Moderate
yl)-2-nitroethanol

(Yields can be variable depending on the specific conditions and the stability of the product).

IV. Reductive Amination for Amine Synthesis

Reductive amination is a method to convert an aldehyde or ketone into an amine. The reaction
proceeds via the initial formation of an imine or iminium ion, which is then reduced in situ to the
corresponding amine.[9]

Application Note:

This reaction is a highly efficient way to introduce a substituted amino-methyl group at the 4-
position of the 3,5-dimethoxypyridine ring. A wide range of primary and secondary amines can
be used, leading to a large diversity of potential products. Mild reducing agents like sodium
triacetoxyborohydride (STAB) are often preferred as they are selective for the iminium ion over
the starting aldehyde.[9]

Experimental Protocol: Reductive Amination with
Benzylamine

Objective: To synthesize N-benzyl-1-(3,5-dimethoxypyridin-4-yl)methanamine.
Materials:
e 3,5-Dimethoxyisonicotinaldehyde

e Benzylamine
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Sodium triacetoxyborohydride (NaBH(OAC)3)

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

Acetic acid (optional, as a catalyst)

Round-bottom flask

Magnetic stirrer and stir bar

Procedure:

In a round-bottom flask, dissolve 3,5-Dimethoxyisonicotinaldehyde (1.67 g, 10 mmol) in
DCE (40 mL).

Add benzylamine (1.18 g, 11 mmol, 1.1 equivalents).
(Optional) Add a catalytic amount of glacial acetic acid (1-2 drops).
Stir the mixture for 20-30 minutes at room temperature to allow for imine formation.

Add sodium triacetoxyborohydride (2.54 g, 12 mmol, 1.2 equivalents) portion-wise to the
reaction mixture.

Stir the reaction at room temperature for 6-24 hours.
Monitor the reaction progress by TLC.

Upon completion, quench the reaction by carefully adding a saturated aqueous solution of
sodium bicarbonate (20 mL).

Separate the organic layer, and extract the aqueous layer with DCE or another suitable
organic solvent (e.g., dichloromethane).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel.
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Expected Outcome:

Product Form Yield

N-benzyl-1-(3,5-dimethoxy- ) ) ]
o _ Solid or Oil High
pyridin-4-yl)methanamine

(Reductive aminations with STAB are generally high-yielding).

Reductive Amination Logical Flow

3,5-Dimethoxyisonicotinaldehyde
+ Amine (R-NH2)

Imine/Iminium lon Formation
(Acid Catalyst, optional)

Click to download full resolution via product page

Caption: Logical flow of a one-pot reductive amination reaction.

Conclusion

3,5-Dimethoxyisonicotinaldehyde is a highly useful and reactive building block for the
synthesis of diverse, functionalized nitrogen-containing heterocyclic compounds. The protocols
outlined above for Knoevenagel condensation, Wittig reaction, Henry reaction, and reductive
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amination provide a foundational toolkit for researchers and scientists in the field of drug
development and materials science to access a wide range of novel molecular architectures.
The electronic properties of the dimethoxypyridine scaffold offer unique opportunities for
influencing reaction outcomes and tuning the biological and physical properties of the resulting
products. Further exploration of the reactivity of this aldehyde is likely to lead to the discovery
of new and valuable bioactive molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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